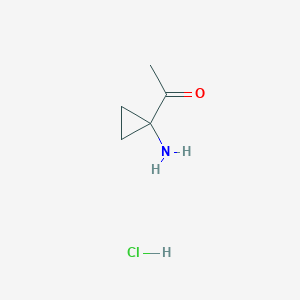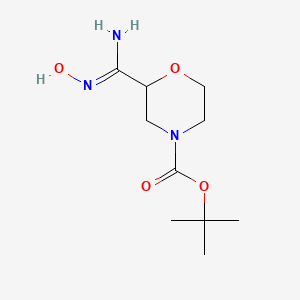
tert-Butyl 2-(N'-hydroxycarbamimidoyl)morpholine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-Butyl 2-(N'-hydroxycarbamimidoyl)morpholine-4-carboxylate, also known as Boc-NHC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of N-hydroxycarbamimidoyl compounds, which have been studied extensively for their ability to inhibit various enzymes and proteins.
科学的研究の応用
Tert-Butyl 2-(N'-hydroxycarbamimidoyl)morpholine-4-carboxylate has been studied for its potential therapeutic applications in various fields of research. One of the most promising applications is in the field of cancer research. This compound has been shown to inhibit the activity of a protein called arginase, which is overexpressed in many types of cancer. By inhibiting arginase, this compound can reduce the production of a molecule called polyamine, which is essential for cancer cell proliferation. This makes this compound a potential candidate for cancer therapy.
This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to inhibit the activity of an enzyme called monoamine oxidase-B (MAO-B), which is involved in the breakdown of dopamine in the brain. By inhibiting MAO-B, this compound can increase the levels of dopamine in the brain, which may improve the symptoms of these diseases.
作用機序
Tert-Butyl 2-(N'-hydroxycarbamimidoyl)morpholine-4-carboxylate works by inhibiting the activity of enzymes and proteins that are involved in various biochemical pathways. It inhibits the activity of arginase by binding to its active site and preventing it from converting arginine to ornithine. It inhibits the activity of MAO-B by binding to its active site and preventing it from oxidizing dopamine.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of polyamine in cancer cells, which can inhibit their proliferation. It has also been shown to increase the levels of dopamine in the brain, which may improve the symptoms of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of tert-Butyl 2-(N'-hydroxycarbamimidoyl)morpholine-4-carboxylate is its high purity and yield, which makes it a suitable compound for lab experiments. Its ability to inhibit the activity of enzymes and proteins also makes it a valuable tool for studying various biochemical pathways. One of the limitations of this compound is its relatively high cost, which may limit its use in large-scale experiments.
将来の方向性
There are many potential future directions for the study of tert-Butyl 2-(N'-hydroxycarbamimidoyl)morpholine-4-carboxylate. One direction is to further investigate its potential therapeutic applications in cancer therapy and neurodegenerative diseases. Another direction is to study its effects on other biochemical pathways and enzymes. Additionally, the development of more cost-effective synthesis methods may increase its use in lab experiments.
合成法
The synthesis of tert-Butyl 2-(N'-hydroxycarbamimidoyl)morpholine-4-carboxylate involves the reaction of tert-butyl 2-(chloromethyl)morpholine-4-carboxylate with hydroxylamine hydrochloride in the presence of triethylamine. The resulting product is then treated with a solution of sodium methoxide in methanol to obtain this compound. This synthesis method has been optimized to yield high purity and high yield of this compound.
特性
IUPAC Name |
tert-butyl 2-[(Z)-N'-hydroxycarbamimidoyl]morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O4/c1-10(2,3)17-9(14)13-4-5-16-7(6-13)8(11)12-15/h7,15H,4-6H2,1-3H3,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXVXWAWKDJTCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)C(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)/C(=N/O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Fluorophenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2999887.png)

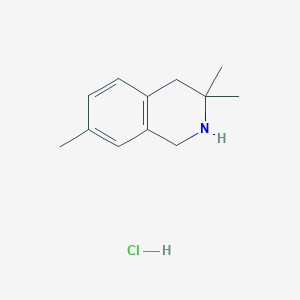
![N-benzyl-2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2999893.png)
![(3Z)-5-fluoro-3-[2-(3-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2999894.png)
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2999896.png)
![N-(5-chloro-2-methoxyphenyl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2999897.png)
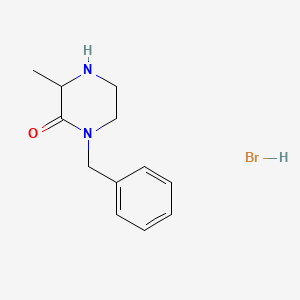


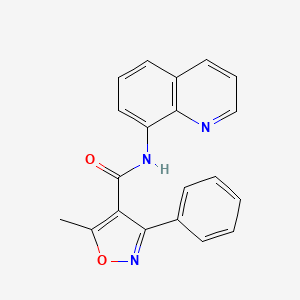
![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]quinoxaline](/img/structure/B2999906.png)

